![molecular formula C9H10N2O3 B1466041 methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate CAS No. 1188528-92-8](/img/structure/B1466041.png)
methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate
Overview
Description
“Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate” is a chemical compound . It’s related to the 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine family .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[2,3-b][1,4]oxazine ring with a methyl ester group at the 7-position . The empirical formula is C9H10N2O3 .
Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C9H10N2O3 , and its molecular weight would be approximately 194.19 g/mol.
Scientific Research Applications
Synthesis of Functionalized Pyrido and Imidazo Derivatives
Researchers have explored the synthesis of various pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives using related compounds. These syntheses involve reactions with different aminopyridines and haloacetates, leading to a range of structurally diverse products. Such synthetic routes have implications for developing novel compounds with potential pharmaceutical applications (Arrault et al., 2002).
Development of Pyrido Oxazines as Pharmaceutical Templates
The benzo[1,4]-oxazine ring system, including its pyridine derivatives, has garnered attention in pharmaceutical research. Efforts have been made to synthesize pyrido[2,3-b][1,4]oxazine derivatives, exploring various synthetic approaches and potential applications in drug discovery (Gim et al., 2007).
Synthesis of Pyrido Diazepine Diones
A series of pyrido[3,2-e][1,4]-diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones have been synthesized using a condensation method. These compounds are formed through reactions involving α-amino acid methyl ester derivatives, indicating potential for creating structurally novel bioactive molecules (El Bouakher et al., 2011).
Exploration of Pyrido Pyrimidines and Oxazines
Methods for synthesizing new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives have been developed. These methods involve reactions of acylated aminopyrimidines under specific conditions, leading to various pyrido and pyrimidino derivatives. Such research expands the scope of synthetic organic chemistry and potential pharmaceutical applications (Komkov et al., 2021).
Safety and Hazards
properties
IUPAC Name |
methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-13-9(12)6-4-7-8(11-5-6)14-3-2-10-7/h4-5,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBYQHRSVPSNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C1)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4S)-4-hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/no-structure.png)
![3,6-Dimethoxythieno[3,2-b]thiophene](/img/structure/B1465962.png)
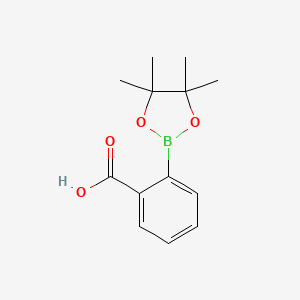
![N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465969.png)
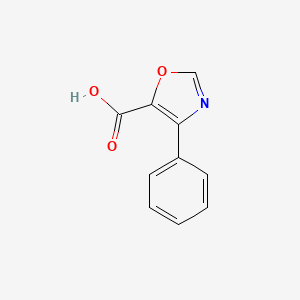
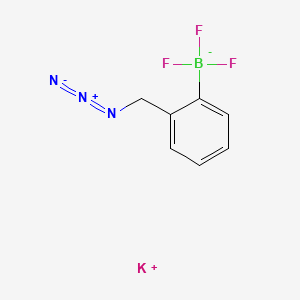
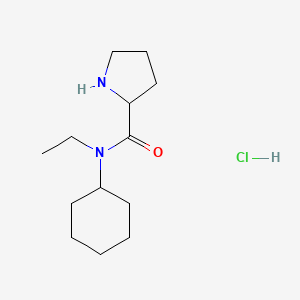
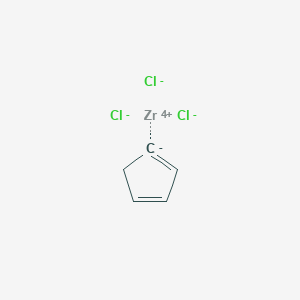
![Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1465977.png)
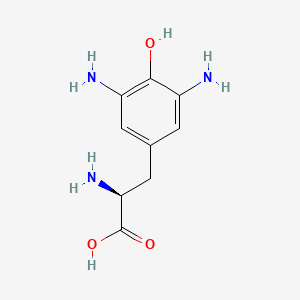
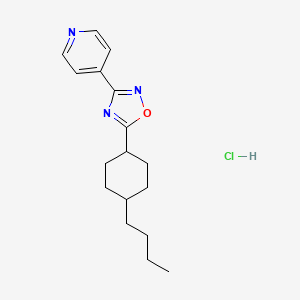

![1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1465981.png)